

In Vitro Activity of Tosufloxacin Against Gram-Negative Pathogens: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

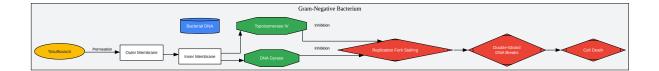
Introduction

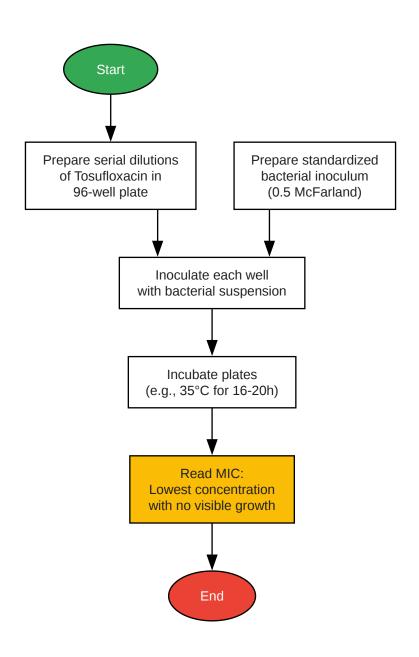
Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated a broad spectrum of in vitro activity against a variety of clinically significant gram-negative pathogens. As with other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[1] This technical guide provides a comprehensive overview of the in vitro activity of **Tosufloxacin** against key gram-negative bacteria, detailing experimental protocols for susceptibility testing and summarizing key quantitative data.

Mechanism of Action

The bactericidal activity of **Tosufloxacin** stems from its ability to form a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This ternary complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately, cell death. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.







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References

- 1. pubcompare.ai [pubcompare.ai]
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